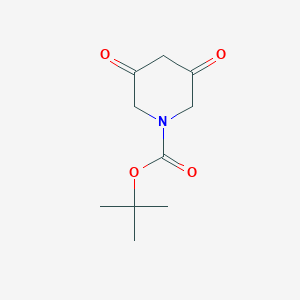

tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3,5-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNDKZADLGFSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620491 | |

| Record name | tert-Butyl 3,5-dioxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396731-40-1 | |

| Record name | tert-Butyl 3,5-dioxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 3,5-dioxo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3,5-dioxopiperidine-1-carboxylate: A Core Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 3,5-dioxopiperidine-1-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its strategic use in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the N-Boc-3,5-dioxopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics. The introduction of carbonyl groups at the 3- and 5-positions creates a unique chemical entity: this compound (commonly referred to as N-Boc-3,5-piperidinedione). This molecule is not merely another piperidine derivative; it is a carefully designed synthetic intermediate with three key features that make it exceptionally valuable:

-

A Nucleophilic Center: The C4 methylene bridge, situated between two electron-withdrawing carbonyl groups, possesses acidic protons. Upon deprotonation, it becomes a soft nucleophile (an enolate), primed for precise C-C bond formation.

-

Latent Functionality: The two ketone functionalities can be differentially modified or used to direct the stereochemistry of subsequent transformations, such as diastereoselective reductions.

-

Orthogonal Protection: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions (e.g., basic, nucleophilic, reductive). Crucially, it can be cleanly removed under acidic conditions without affecting most other functional groups, allowing for late-stage diversification.

This combination of features enables chemists to employ this scaffold in complex synthetic campaigns, particularly those targeting novel agents for central nervous system (CNS) disorders and other challenging therapeutic areas.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The following section details the key identifiers and analytical data for this compound.

Core Chemical Properties

A summary of the fundamental chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 396731-40-1 | [2] |

| Molecular Formula | C₁₀H₁₅NO₄ | [2] |

| Molecular Weight | 213.23 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | N-Boc-3,5-dioxopiperidine, N-Boc-3,5-piperidinedione | [2] |

| Physical Form | Solid | |

| Storage | Room temperature, keep dry. For long-term storage, refrigeration is recommended. | [1] |

| Predicted XLogP3-AA | 0.7 | [2] |

Note: An experimental melting point for this compound is not widely reported in the primary literature or major chemical databases.

Spectroscopic Characterization

Mass Spectrometry (Predicted): Electrospray ionization (ESI) would be the preferred method. The predicted adducts provide clear markers for identification.

| Adduct | Predicted m/z |

| [M+H]⁺ | 214.1074 |

| [M+Na]⁺ | 236.0893 |

| [M+K]⁺ | 252.0633 |

| [M-H]⁻ | 212.0928 |

| Data predicted and available from PubChem.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the symmetry of the molecule, a relatively simple NMR spectrum is expected. We can infer the likely chemical shifts by examining the reported data for the constitutional isomer, tert-butyl 2,4-dioxopiperidine-1-carboxylate , which has been thoroughly characterized.[4]

-

¹H NMR (Reference Isomer: tert-butyl 2,4-dioxopiperidine-1-carboxylate in CDCl₃): δ 4.12 (t, 2H), 3.51 (s, 2H), 2.64 (t, 2H), 1.55 (s, 9H).[4]

-

Expected ¹H NMR for this compound:

-

Boc Group: A sharp singlet around δ 1.5 ppm integrating to 9H.

-

Piperidine Ring Protons: The molecule's symmetry (a plane of symmetry through the N and C4 atoms) would simplify the spectrum. We would expect two distinct signals. The protons at C2 and C6 would likely appear as a singlet or a narrow multiplet, and the active methylene protons at C4 would also appear as a singlet. The exact chemical shifts would depend on the solvent and keto-enol tautomerism, but one would anticipate signals in the δ 3.5-4.5 ppm range for the C2/C6 protons and δ 3.0-3.8 ppm for the C4 protons.

-

-

Expected ¹³C NMR:

-

Boc Group: Two signals, one for the quaternary carbon around δ 80-82 ppm and one for the methyl carbons around δ 28 ppm .

-

Carbonyls: A signal for the Boc carbonyl around δ 154-156 ppm and a signal for the ketone carbonyls (C3/C5) around δ 200-205 ppm .

-

Piperidine Ring Carbons: Signals for the C2/C6 carbons and the C4 carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong carbonyl stretching frequencies.

-

Expected Key Absorptions:

-

~1730-1750 cm⁻¹: Ketone (C=O) stretch.

-

~1690-1710 cm⁻¹: Carbamate (Boc C=O) stretch.

-

~2850-3000 cm⁻¹: C-H stretching from the alkyl groups.

-

Synthesis and Purification

The most logical and robust method for preparing this compound is via an intramolecular Dieckmann condensation. This strategy builds upon well-established protocols for creating cyclic β-keto esters and related structures.[5]

Proposed Synthetic Pathway

The synthesis begins with the preparation of the acyclic diester precursor, followed by a base-mediated cyclization.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established Dieckmann condensation procedures. Researchers should perform initial small-scale trials to optimize conditions.

Step 1: Synthesis of Diethyl N-(tert-butoxycarbonyl)iminodiacetate

-

To a stirred solution of N-Boc-iminodiacetic acid (1.0 eq) in absolute ethanol (approx. 0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diester, which can often be used in the next step without further purification.

Step 2: Dieckmann Condensation and Decarboxylation

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add dry toluene.

-

Add sodium ethoxide (1.1 eq) to the toluene and heat the suspension to reflux.

-

Slowly add a solution of Diethyl N-(tert-butoxycarbonyl)iminodiacetate (1.0 eq) in dry toluene via a dropping funnel over 1-2 hours.

-

Continue to heat at reflux for an additional 2-4 hours after the addition is complete. The reaction progress can be monitored by quenching an aliquot and analyzing by TLC/LC-MS.

-

Cool the reaction mixture to 0 °C and slowly add aqueous hydrochloric acid (e.g., 3 M) to quench the reaction and initiate hydrolysis/decarboxylation.

-

Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decarboxylation.

-

Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate (2x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Reactivity and Synthetic Applications

The synthetic utility of N-Boc-3,5-piperidinedione stems directly from the reactivity of its active methylene C4 position.

C4-Alkylation: A Gateway to Substituted Piperidines

The most powerful transformation of this scaffold is the regioselective alkylation at the C4 position. The principles governing this reaction have been expertly demonstrated on the related 2,4-dioxo isomer, and the same logic applies here.[6] Deprotonation with a suitable base generates a stabilized enolate, which can then react with a variety of electrophiles.

Caption: General workflow for the C4-alkylation reaction.

Experimental Causality:

-

Choice of Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to fully deprotonate the C4 position without competing addition to the carbonyls.

-

Counterion Effect: As demonstrated in related systems, the choice of counterion (e.g., Li⁺, Na⁺, K⁺) can influence the regioselectivity (C- vs. O-alkylation) and reactivity of the enolate. Lithium ions, for example, are known to chelate with the dicarbonyl system, which can favor C-alkylation.[6]

-

Electrophiles: This reaction is robust and compatible with a wide range of electrophiles, including primary and secondary alkyl halides, benzyl halides, and allylic halides. This allows for the introduction of diverse side chains at the C4 position.

Deprotection and Further Functionalization

Following C4-functionalization, the Boc group can be efficiently removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. This unmasks the secondary amine, which can then participate in a host of subsequent reactions:

-

Reductive amination

-

Amide bond formation

-

N-arylation or N-alkylation reactions

Application in Complex Molecule Synthesis

While specific examples starting from the 3,5-dioxo isomer are not prevalent in publicly accessible literature, the strategic value of the N-Boc-piperidone scaffold is well-documented in patent literature for the synthesis of high-value pharmaceutical targets. For instance, related structures like (S)-N-Boc-3-hydroxypiperidine are key intermediates in the synthesis of the Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[7] This underscores the role of such scaffolds in building complex, stereodefined molecules for oncology and immunology.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound possesses known hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

-

If there is a risk of generating significant dust, a respirator may be necessary.

-

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper chemical waste disposal.

Conclusion

This compound is a versatile and strategically important building block in modern organic synthesis and drug discovery. Its unique combination of a Boc-protected nitrogen, dual carbonyl functionality, and an activatable C4 methylene position provides a robust platform for constructing diverse and complex piperidine-containing molecules. While some experimental data remains to be published in peer-reviewed literature, its chemical logic, informed by well-understood reactivity principles and the utility of its isomers, solidifies its place as a valuable tool for medicinal chemists aiming to access novel chemical space.

References

-

Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (n.d.). Accessed January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Accessed January 9, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. Accessed January 9, 2026, from [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Accessed January 9, 2026, from [Link]

-

Google Patents. (n.d.). Patent Application Publication No.: US 2015/0259354 A1. Accessed January 9, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Accessed January 9, 2026, from [Link]

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Accessed January 9, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C10H15NO4). Accessed January 9, 2026, from [Link]

-

Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(15), 2333-2338. Accessed January 9, 2026, from [Link]

-

National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Accessed January 9, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Accessed January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Accessed January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Dieckmann Condensation. Accessed January 9, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Accessed January 9, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 9, 2026, from [Link]

-

Knight Chemicals Online. (n.d.). tert-butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)methyl)azetidine-1-carboxylate. Accessed January 9, 2026, from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. National Center for Biotechnology Information. Accessed January 9, 2026, from [Link]

-

MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Accessed January 9, 2026, from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Accessed January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Accessed January 9, 2026, from [Link]

-

National Institutes of Health. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Accessed January 9, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H15NO4 | CID 21942204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H15NO4) [pubchemlite.lcsb.uni.lu]

- 4. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3,5-dioxopiperidine

Sources

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. hmdb.ca [hmdb.ca]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H15NO4 | CID 21942204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 396731-40-1 [sigmaaldrich.com]

An In-Depth Technical Guide to tert-Butyl 3,5-dioxopiperidine-1-carboxylate (CAS 396731-40-1): A Cornerstone Building Block in Modern Drug Discovery

Foreword: Unveiling a Key Scaffold in Targeted Protein Degradation

In the landscape of contemporary medicinal chemistry, the strategic design of molecular entities that can modulate biological processes with high precision is paramount. Among the vast arsenal of chemical building blocks, tert-butyl 3,5-dioxopiperidine-1-carboxylate has emerged as a critical scaffold, particularly in the revolutionary field of targeted protein degradation. Its intrinsic chemical architecture provides a versatile platform for the synthesis of novel therapeutics, most notably as a precursor to the glutarimide moiety found in immunomodulatory drugs (IMiDs) and their derivatives used in Proteolysis Targeting Chimeras (PROTACs). This guide offers an in-depth exploration of this compound, from its synthesis and chemical properties to its pivotal role in the development of next-generation pharmaceuticals. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and illustrate its application in the construction of sophisticated drug candidates.

I. Core Chemical and Physical Characteristics

This compound, also known by its CAS number 396731-40-1, is a white to off-white solid.[1] Its structure features a piperidine-3,5-dione ring system with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group is instrumental in synthetic strategies, offering stability under various reaction conditions while allowing for facile deprotection when required.

| Property | Value | Source |

| CAS Number | 396731-40-1 | [2][3] |

| Molecular Formula | C₁₀H₁₅NO₄ | [3] |

| Molecular Weight | 213.23 g/mol | [3] |

| IUPAC Name | tert-butyl 3,5-dioxo-1-piperidinecarboxylate | [3] |

| Physical Form | Solid | [1] |

| Storage | Refrigerator, under dry conditions. | [1] |

II. Synthesis and Mechanistic Insights: The Dieckmann Condensation

The synthesis of this compound is most efficiently achieved through an intramolecular Dieckmann condensation.[4][5][6][7] This powerful carbon-carbon bond-forming reaction is a cornerstone of cyclic compound synthesis in organic chemistry.

The Underlying Chemistry: A Step-by-Step Mechanistic Look

The Dieckmann condensation is, in essence, an intramolecular version of the Claisen condensation.[6] The reaction proceeds via the following key steps when applied to the synthesis of our target molecule:

-

Enolate Formation: A strong base, such as potassium tert-butoxide, deprotonates the α-carbon of one of the ester groups of a suitable acyclic precursor. This results in the formation of a resonance-stabilized enolate.

-

Intramolecular Cyclization: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This intramolecular nucleophilic acyl substitution leads to the formation of a cyclic β-keto ester intermediate. For the synthesis of the six-membered piperidine-3,5-dione ring, a 1,7-diester precursor is required.[6]

-

Expulsion of the Leaving Group: The tetrahedral intermediate collapses, expelling an alkoxide leaving group (e.g., ethoxide) and forming the cyclic dione structure.

-

Acidic Workup: A final acidic workup protonates the resulting enolate to yield the stable this compound.

Caption: The Dieckmann condensation pathway for synthesizing the target compound.

A Validated Experimental Protocol

The following protocol is a representative method for the synthesis of this compound:

Materials:

-

Ethyl [N-((1,1-dimethylethoxy)carbonyl),N-(2-oxopropyl)]glycinate

-

Potassium 2-methyl-2-propoxide (Potassium tert-butoxide)

-

Ethyl ether

-

Water

-

Acetic acid

Procedure:

-

To a cooled (5 °C) and stirred mixture of potassium 2-methyl-2-propoxide (0.27 mol) in ethyl ether (200 ml), a solution of ethyl [N-((1,1-dimethylethoxy)carbonyl),N-(2-oxopropyl)]glycinate (0.25 mol) is added over a period of 1.5 hours.

-

The resulting mixture is stirred for an additional 3 hours, during which a precipitate will form.

-

The precipitate is collected by filtration and washed with ethyl ether (2 x 100 ml).

-

The solid is then dissolved in water (150 ml).

-

Acetic acid is added to the aqueous solution to adjust the pH to 4.

-

The product precipitates out of the solution and is collected by filtration.

-

The solid is washed with water (2 x 50 ml) and air-dried to yield this compound.

III. Applications in Drug Discovery: A Gateway to Pomalidomide and PROTACs

The synthetic utility of this compound lies in its role as a precursor to the 3-aminopiperidine-2,6-dione scaffold. This moiety is the cornerstone of a class of drugs known as immunomodulatory imide drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide.

Synthesis of Pomalidomide: A Key Cereblon Ligand

Pomalidomide is a potent IMiD that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase. The synthesis of pomalidomide can be achieved from this compound through a multi-step process that involves the introduction of an amino group at the 3-position and subsequent coupling with a phthalic anhydride derivative.

A crucial step in this pathway is the conversion of the 3,5-dione to a 3-amino-2,6-dione. This transformation typically involves oximation followed by reduction. The Boc-protected 3-aminopiperidine-2,6-dione can then be deprotected and coupled with the appropriate phthalic anhydride derivative to yield pomalidomide.

Caption: Assembly of a PROTAC utilizing the core building block.

IV. Analytical Characterization

Ensuring the purity and identity of this compound is critical for its successful application in multi-step syntheses. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum would be expected to show signals corresponding to the tert-butyl protons, as well as the methylene protons of the piperidine ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used to separate the target compound from any impurities.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

V. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [3]* Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

VI. Conclusion: An Indispensable Tool for the Modern Chemist

This compound has solidified its position as a valuable and versatile building block in the field of medicinal chemistry. Its efficient synthesis via the Dieckmann condensation and its crucial role as a precursor to the glutarimide core of IMiDs make it an indispensable tool for researchers engaged in the design and synthesis of novel therapeutics. As the field of targeted protein degradation continues to expand, the demand for and applications of this key scaffold are poised to grow, further cementing its importance in the development of innovative medicines for a wide range of diseases.

VII. References

-

Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 26). Dieckmann condensation. Retrieved from [Link]

-

Eriksson, F. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-portal.org. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

-

Lin, C.-Y., et al. (2021). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Journal, 288(12), 3788-3801.

-

The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

European Patent Office. (2020). Novel piperidine-2,6-dione derivative and use thereof (EP 3623366 A1). Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (TRANS)-3,4-dihydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Google Patents. (n.d.). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof (WO2009133778A1). Retrieved from

-

Google Patents. (n.d.). Process for pomalidomide (WO2014170909A2). Retrieved from

-

ResearchGate. (n.d.). (a) Building blocks used for partial PROTAC reagents synthesis; (b) general synthesis of partial PROTAC reagents. Retrieved from [Link]

-

ChemRxiv. (n.d.). DiKTa ESI Final. Retrieved from [Link]

-

Google Patents. (n.d.). Improved Process for the Preparation of Pomalidomide and its Purification (US20160362391A1). Retrieved from

-

Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl (2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethyl)carbamate. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

-

Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.

-

Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H15NO4). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. tert-butyl (TRANS)-3,4-dihydroxypiperidine-1-carboxylate(1638760-09-4) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C10H15NO4 | CID 21942204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of N-Boc-3,5-dioxopiperidine

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-3,5-dioxopiperidine

Prepared by a Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous pharmaceuticals.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to serve as a versatile framework for introducing diverse chemical functionalities. This guide focuses on a specialized, yet potentially highly valuable derivative: N-Boc-3,5-dioxopiperidine . This molecule combines the foundational piperidine core with two key features: a β-dicarbonyl system at the 3 and 5 positions and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

While direct literature on N-Boc-3,5-dioxopiperidine is not abundant, its structural components—the piperidine ring, the β-dicarbonyl moiety, and the N-Boc group—are exceptionally well-characterized. By examining these constituent parts and analogous structures, such as the closely related glutarimides (piperidine-2,6-diones), we can construct a detailed and predictive technical profile.[3] This guide, therefore, serves as both a repository of known principles and a forward-looking exploration of the potential of N-Boc-3,5-dioxopiperidine as a novel building block for drug discovery and complex molecule synthesis. For researchers and scientists in drug development, understanding the nuanced properties of this scaffold is the first step toward unlocking its synthetic potential.

Molecular Identity and Core Attributes

N-Boc-3,5-dioxopiperidine is characterized by a six-membered piperidine ring with carbonyl groups at the 3rd and 5th positions. The ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which modulates its reactivity and solubility.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3,5-dioxopiperidine-1-carboxylate | - |

| Molecular Formula | C₁₀H₁₅NO₄ | Calculated |

| Molecular Weight | 213.23 g/mol | Calculated |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)CC(=O)C1 | - |

| InChI Key | Inferred from structure | - |

| CAS Number | Not readily available | - |

Synthesis and Purification: A Proposed Pathway

While dedicated, optimized synthetic routes for N-Boc-3,5-dioxopiperidine are not extensively published, a robust and logical approach can be devised from established chemical transformations. A highly plausible method involves the oxidation of a readily accessible precursor, cis- or trans-N-Boc-piperidine-3,5-diol. This precursor can be synthesized from commercially available starting materials.[4][5]

The oxidation of the diol to the corresponding dione can be achieved using a variety of modern oxidation reagents. Swern oxidation or Dess-Martin periodinane (DMP) are excellent candidates for this transformation due to their mild conditions and high efficiency in converting secondary alcohols to ketones.

Proposed Synthetic Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (3S,5R)-piperidine-3,5-diol synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Introduction

Tert-butyl 3,5-dioxopiperidine-1-carboxylate, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug development.[1] Its utility as a versatile intermediate in the synthesis of complex pharmaceutical agents necessitates a thorough understanding of its structural and electronic properties.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. A pivotal aspect of this analysis is the exploration of the compound's keto-enol tautomerism, a phenomenon that profoundly influences its spectroscopic signature.

Molecular Structure and Physicochemical Properties

This compound (CAS RN: 396731-40-1) possesses the molecular formula C₁₀H₁₅NO₄ and a molecular weight of 213.23 g/mol .[2] The structure features a piperidine ring functionalized with two ketone groups at the 3 and 5 positions and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₄ | PubChem[2] |

| Molecular Weight | 213.23 g/mol | PubChem[2] |

| CAS Number | 396731-40-1 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

Keto-Enol Tautomerism: A Central Theme

A critical consideration in the spectroscopic analysis of this compound is its existence as an equilibrium mixture of diketo and enol tautomers. This equilibrium is highly dependent on the solvent and temperature.[3][4][5] The presence of the enol form is stabilized by the formation of a conjugated system and intramolecular hydrogen bonding. Understanding this tautomerism is essential for the accurate interpretation of the spectroscopic data, particularly the NMR spectra.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. While an experimental spectrum for this compound was not found, the expected characteristic absorption bands can be predicted based on its structure.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2960 | Medium | C-H stretching (tert-butyl) |

| ~1750-1730 | Strong | C=O stretching (ester carbonyl) |

| ~1720-1700 | Strong | C=O stretching (ketone carbonyls) |

| ~1680-1640 | Medium | C=C stretching (enol) |

| ~1250-1150 | Strong | C-O stretching (ester) |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Data (HPLC-MS): A fragment ion at m/z 158, corresponding to [M+H-56]⁺, has been reported.

Predicted Mass Spectrometry Data:

| Adduct/Fragment | Calculated m/z |

| [M+H]⁺ | 214.1074 |

| [M+Na]⁺ | 236.0893 |

| [M-H]⁻ | 212.0928 |

Source: PubChemLite [6] Interpretation: The experimentally observed fragment at m/z 158 is consistent with the loss of a tert-butyl group (mass = 56 Da) from the protonated molecule [M+H]⁺. This is a common fragmentation pathway for Boc-protected amines. The expected parent ion [M+H]⁺ at m/z 214.1074 should also be observable, likely as the base peak or a prominent peak in the ESI-MS spectrum.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, often coupled with a liquid chromatography (LC) system.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC system.

-

Acquire the mass spectrum in positive ion mode to observe protonated species like [M+H]⁺ and [M+Na]⁺.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Analysis: Identify the molecular ion and major fragment ions. Compare the observed m/z values with the calculated values for the expected species.

Conclusion

The spectroscopic characterization of this compound reveals the critical role of keto-enol tautomerism in defining its chemical properties. The ¹H NMR spectrum in DMSO-d₆ provides strong evidence for the predominance of the enol form in polar aprotic solvents. While complete experimental data for ¹³C NMR and IR spectroscopy are not yet widely available, predictions based on the molecular structure and data from related compounds offer valuable insights. The mass spectrometry data confirms the molecular weight and shows a characteristic fragmentation pattern involving the loss of the tert-butyl group. This comprehensive guide provides researchers and drug development professionals with the necessary framework to confidently identify and characterize this important synthetic intermediate.

References

-

MySkinRecipes. This compound. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

PubChemLite. This compound (C10H15NO4). [Link]

-

The Royal Society of Chemistry. Syntheses and NMR spectra. [Link]

-

Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]

-

Wiley Online Library. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

-

VNUHCM Press. ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

PubMed. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

-

ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H15NO4 | CID 21942204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H15NO4) [pubchemlite.lcsb.uni.lu]

1H NMR and 13C NMR of N-Boc-3,5-dioxopiperidine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Boc-3,5-dioxopiperidine

Prepared by: Gemini, Senior Application Scientist

Introduction

N-Boc-3,5-dioxopiperidine is a valuable synthetic intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of complex nitrogen-containing heterocycles. Its utility stems from the bifunctional nature of the 1,3-dicarbonyl system and the stability afforded by the tert-butyloxycarbonyl (Boc) protecting group. Accurate structural elucidation and purity assessment are paramount in its application, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical tool.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of N-Boc-3,5-dioxopiperidine. Moving beyond a simple peak list, we will explore the underlying principles that dictate the spectral features, including chemical environment, conformational dynamics, and the critical phenomenon of keto-enol tautomerism. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's NMR characteristics for synthesis, characterization, and quality control.

Molecular Structure: Beyond a Static Image

To interpret the NMR spectra of N-Boc-3,5-dioxopiperidine, one must first appreciate its dynamic nature in solution. The molecule is not a single, rigid entity but exists as an equilibrium of multiple forms.

-

Conformational Isomerism (Rotamers): The bulky N-Boc group introduces significant steric hindrance. Rotation around the N-C(O) amide bond is restricted, leading to the possible existence of different rotational isomers, or rotamers. This can result in the broadening or duplication of signals in the NMR spectrum, particularly for the protons and carbons near the nitrogen atom.[1][2]

-

Keto-Enol Tautomerism: The 1,3-dicarbonyl moiety is the most chemically significant feature. The protons on the central carbon (C4) are acidic, allowing the molecule to exist in equilibrium between the diketo form and two possible enol forms. This equilibrium is highly sensitive to the solvent, temperature, and concentration.[3][4][5] The presence of the enol tautomer dramatically alters the NMR spectrum, providing a unique fingerprint of the solution-state structure.

Caption: Keto-Enol Tautomeric Equilibrium.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected signals for the dominant diketo form are discussed below, along with the key changes observed upon enolization.

Table 1: Predicted ¹H NMR Data for N-Boc-3,5-dioxopiperidine (Diketo Form)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |

| -C(CH ₃)₃ (Boc) | ~1.48 | Singlet (s) | 9H | These nine equivalent protons are in a shielded, non-polar environment, resulting in a characteristic sharp, intense singlet. This signal is an excellent marker for the presence of the Boc group. |

| C4-H ₂ | ~3.75 | Singlet (s) | 2H | These protons are positioned between two strongly electron-withdrawing carbonyl groups, causing significant deshielding. This signal is the primary indicator of the diketo form . Its integration decreases with enolization. |

| C2-H ₂ / C6-H ₂ | ~3.90 | Singlet (s) | 4H | These two sets of methylene protons are chemically equivalent due to symmetry. They are deshielded by the adjacent nitrogen atom and the carbonyl functionality. Signal broadening may occur due to rotamers. |

Field-Proven Insights: The Impact of Tautomerism

In many common NMR solvents, especially polar ones like DMSO-d₆ or Methanol-d₄, a significant population of the enol tautomer is expected.[4] This leads to distinct changes in the ¹H NMR spectrum:

-

Disappearance of the C4-H₂ Signal: The singlet at ~3.75 ppm will decrease in intensity as the diketo form converts to the enol.

-

Appearance of a Vinyl Proton: A new signal will appear in the vinyl region (~5.0-5.5 ppm). This singlet corresponds to the proton at C4 in the enol form (C=CH).

-

Appearance of an Enol Hydroxyl Proton: A broad signal will appear, typically far downfield (>10 ppm), corresponding to the enolic -OH proton. This proton is acidic and readily exchanges with deuterium; adding a drop of D₂O to the NMR tube will cause this signal to disappear, confirming its identity.

The ratio of the diketo to enol form can be directly calculated by comparing the integral of the C4-H₂ signal (~3.75 ppm) with the integral of the vinyl C4-H signal (~5.0-5.5 ppm).

¹³C NMR Spectral Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides critical information about the electronic structure, particularly the state of the carbonyl groups.

Table 2: Predicted ¹³C NMR Data for N-Boc-3,5-dioxopiperidine (Diketo Form)

| Carbon Position | Chemical Shift (δ, ppm) | Rationale & Key Insights |

| -C (CH₃)₃ (Boc) | ~28.3 | The three equivalent methyl carbons of the Boc group, appearing in the typical aliphatic region. |

| C 4 | ~49.5 | The methylene carbon flanked by two carbonyls. Its chemical shift is a key marker for the diketo form. |

| C 2 / C 6 | ~50.0 | These equivalent methylene carbons are adjacent to the nitrogen, resulting in a downfield shift compared to a simple alkane. |

| -O-C (CH₃)₃ (Boc) | ~81.0 | The quaternary carbon of the Boc group, shifted downfield due to the attached oxygen atom. |

| N-C OO- (Boc) | ~154.5 | The carbonyl carbon of the urethane linkage, appearing in the characteristic range for carbamates. |

| C 3 / C 5 | ~202.0 | The most downfield signals in the spectrum . These ketone carbonyl carbons are highly deshielded and are definitive indicators of the 1,3-dione system. Their position is highly sensitive to tautomerization. |

Field-Proven Insights: Tracking Tautomerism with ¹³C NMR

The transition from the diketo to the enol form causes dramatic and unambiguous shifts in the ¹³C NMR spectrum, providing a self-validating system when paired with ¹H NMR data:

-

Carbonyl Signal Shift: One of the ketone signals (~202.0 ppm) will disappear and be replaced by two new signals in the olefinic region: a carbon bearing the hydroxyl group (C -OH) around 175 ppm and a vinyl carbon (=C H) around 95 ppm. The remaining ketone carbonyl will also shift slightly.

-

C4 Signal Shift: The methylene carbon signal at ~49.5 ppm will disappear, as this carbon becomes part of the C=C double bond in the enol form, reappearing as the vinyl carbon signal around 95 ppm.

This clear transformation of signals provides definitive, complementary evidence for the presence and structure of the enol tautomer.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data is essential. The following protocol outlines a robust methodology for the analysis of N-Boc-3,5-dioxopiperidine.

Step-by-Step Methodology

-

Solvent Selection & Rationale:

-

Initial Screen (CDCl₃): Chloroform-d is a good starting point as it is a common, non-polar solvent that tends to favor the diketo form, simplifying the initial spectrum for structural confirmation.

-

Tautomerism Study (DMSO-d₆): Dimethyl sulfoxide-d₆ is a polar aprotic solvent that effectively solvates and stabilizes the enol form through hydrogen bonding. It is the solvent of choice for observing and quantifying the keto-enol equilibrium. The residual water peak in DMSO-d₆ does not typically interfere with key signals.[3][4]

-

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of N-Boc-3,5-dioxopiperidine.

-

Dissolve the sample in ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be required.

-

-

Spectrometer Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, 90° pulse width.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum (e.g., zgpg30).

-

Typical parameters: 1024-2048 scans (or more, depending on concentration), relaxation delay (d1) of 2 seconds.

-

-

-

Data Processing & Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the solvent peak to 39.52 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios and quantify the keto:enol ratio if applicable.

-

Assign all peaks in both ¹H and ¹³C spectra based on the expected chemical shifts and correlations.

-

Caption: Experimental Workflow for NMR Analysis.

Conclusion

The ¹H and ¹³C NMR spectra of N-Boc-3,5-dioxopiperidine are rich with structural information. A thorough analysis provides not only confirmation of the molecular backbone and the integrity of the Boc-protecting group but also offers deep insight into the dynamic keto-enol equilibrium that governs its solution-state behavior. By understanding the causal relationships between molecular structure and spectral appearance, and by employing a robust experimental workflow, researchers can confidently use NMR spectroscopy to validate the identity, purity, and chemical nature of this important synthetic building block. The principles and data presented in this guide serve as an authoritative foundation for such analyses.

References

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Retrieved from [Link]

-

PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

-

Wiley Online Library. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PubMed. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics. Retrieved from [Link]

-

MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

-

Recent Advances in NMR. NMR free ligand conformations and atomic resolution dynamics. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]

-

ScienceDirect. (2015). Solvent effect in keto-enol tautomerism for a polymerizable β-ketonitrile monomer. Spectroscopy and theoretical study. Retrieved from [Link]

-

A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

ResearchGate. (2022). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

ERIC. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Retrieved from [Link]

-

MDPI. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Paulusse Research Group. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Retrieved from [Link]

Sources

- 1. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of tert-Butyl 3,5-dioxopiperidine-1-carboxylate. As a key heterocyclic building block in medicinal chemistry, a thorough understanding of its structural nuances is paramount for its effective utilization in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] This document delves into the molecule's structural features, predicted conformational preferences, keto-enol tautomerism, and spectroscopic signatures. Furthermore, a detailed, field-proven synthetic protocol and an analysis of its reactivity are presented to equip researchers and drug development professionals with the necessary knowledge for its application.

Introduction: A Versatile Scaffold in Drug Discovery

This compound, also known as N-Boc-3,5-dioxopiperidine, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its piperidine core is a prevalent motif in neuropharmacological agents, including antidepressants and antipsychotics.[1] The presence of two carbonyl groups at the 3 and 5 positions, along with the sterically demanding and electronically influencing tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, imparts a unique combination of reactivity and conformational constraints. This structure allows for selective functionalization at multiple sites, making it a valuable tool in the construction of complex heterocyclic systems and for the generation of chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1]

Molecular Structure and Key Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₄ | [2] |

| Molecular Weight | 213.23 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 396731-40-1 | [2] |

| Appearance | White to yellow or orange solid | [3] |

The core of the molecule is a six-membered piperidine ring. The Boc group attached to the nitrogen atom plays a crucial role in modulating the molecule's reactivity and solubility, as well as influencing the conformational equilibrium of the piperidine ring.

Conformational Analysis: A Dynamic Landscape

A definitive X-ray crystal structure for this compound is not publicly available at the time of this writing. However, based on extensive studies of related N-Boc protected piperidine systems, a detailed understanding of its conformational behavior can be extrapolated.

The piperidine ring is expected to predominantly adopt a chair conformation to minimize torsional and steric strain. The presence of the bulky tert-butyl group on the Boc moiety introduces significant steric hindrance, which will strongly influence the conformational equilibrium.

Furthermore, the molecule is expected to exist as a mixture of conformers due to the restricted rotation around the N-C(O) bond of the carbamate. This phenomenon, common in N-acylated piperidines, leads to distinct syn and anti conformers.[4] The interplay between the ring inversion and the amide bond rotation results in a complex conformational landscape that can be investigated using techniques like variable temperature NMR spectroscopy and computational modeling.[4]

A study on the closely related N-BOC-protected-3,5-bis(arylidene)-4-piperidone has shown the existence of two distinct conformations at lower temperatures, as observed by cryo-NMR.[5] This provides strong evidence that this compound would also exhibit a dynamic equilibrium between multiple conformers.

Keto-Enol Tautomerism: A Key Feature

The presence of the 1,3-dicarbonyl system in this compound makes it susceptible to keto-enol tautomerism.[2] This is a rapid equilibrium between the diketo form and its corresponding enol isomers. The equilibrium is often influenced by factors such as the solvent, temperature, and pH.

The enol form can be stabilized by intramolecular hydrogen bonding and conjugation. It is anticipated that in solution, an equilibrium between the diketo form and at least two possible enol forms exists. The presence of these tautomers is critical as it dictates the molecule's reactivity, allowing for reactions at the α-carbon.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple conformers and potential keto-enol tautomers. The protons on the piperidine ring will likely appear as broad multiplets in the region of 2.5-4.5 ppm. The tert-butyl group will exhibit a sharp singlet around 1.5 ppm. The presence of the enol form would be indicated by a signal for the enolic proton in the downfield region (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the keto form in the range of 190-210 ppm. The enolic carbons would appear at different chemical shifts. The quaternary carbon of the tert-butyl group will be observed around 80 ppm, and the methyl carbons around 28 ppm.

For comparison, the ¹H NMR spectrum of the isomeric tert-butyl 2,4-dioxopiperidine-1-carboxylate in CDCl₃ shows signals at δ 4.12 (t, 2H), 3.51 (s, 2H), 2.64 (t, 2H), and 1.55 (s, 9H).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The diketo form will show two distinct C=O stretching frequencies, likely in the range of 1700-1740 cm⁻¹. The carbamate carbonyl will also have a strong absorption band, typically around 1680-1700 cm⁻¹. The presence of the enol form would be indicated by a broad O-H stretching band and a C=C stretching band.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (213.23 g/mol ). Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.

Synthesis Protocol

A robust and scalable synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative example based on established methodologies for similar compounds.

Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)-3,5-dioxopiperidine-2,4-dicarboxylate

-

To a solution of N-Boc-iminodiacetic acid in a suitable solvent (e.g., tetrahydrofuran), add a carbodiimide coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP.

-

Slowly add diethyl malonate to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work up the reaction by quenching with a mild acid, followed by extraction and purification by column chromatography.

Step 2: Hydrolysis and Decarboxylation

-

Dissolve the product from Step 1 in a mixture of an organic solvent and an aqueous acid (e.g., HCl).

-

Heat the mixture to reflux for 4-8 hours to effect both hydrolysis of the esters and decarboxylation.

-

Cool the reaction mixture and neutralize with a base.

-

Extract the product with an organic solvent and purify by recrystallization or column chromatography to yield this compound.

Reactivity and Applications in Synthesis

The reactivity of this compound is dictated by the presence of the two carbonyl groups and the acidic α-protons.

-

Alkylation: The methylene carbons at the C2, C4, and C6 positions are all potentially nucleophilic in the presence of a suitable base. This allows for selective alkylation, which is a key strategy for introducing molecular diversity.

-

Condensation Reactions: The carbonyl groups can participate in various condensation reactions, such as the Knoevenagel condensation, with active methylene compounds.

-

Reduction: The carbonyl groups can be selectively reduced to hydroxyl groups, providing access to chiral piperidine derivatives.

-

Deprotection: The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

These reactive handles make this molecule an invaluable precursor for the synthesis of complex piperidine-based scaffolds for drug discovery.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its versatile structure and reactivity. While a complete experimental characterization of its conformation is yet to be published, this guide provides a comprehensive overview based on established principles and data from closely related compounds. An understanding of its dynamic conformational behavior, the existence of keto-enol tautomers, and its predictable reactivity is essential for its successful application in the development of novel therapeutics.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. This compound. [Link]

-

Smith, R. B., et al. (2018). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. ResearchGate. [Link]

-

Chemistry LibreTexts. (2015, July 18). 18.2: Keto-Enol Equilibria. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-Boc-3,5-dioxopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3,5-dioxopiperidine, also known as tert-butyl 3,5-dioxopiperidine-1-carboxylate, is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, storage, and application in synthetic chemistry and drug development workflows. This guide provides a comprehensive overview of the solubility and stability characteristics of N-Boc-3,5-dioxopiperidine, supported by detailed experimental protocols and an analysis of its potential degradation pathways.

Introduction and Physicochemical Properties

N-Boc-3,5-dioxopiperidine belongs to the piperidine class of compounds, featuring a glutarimide-like ring system protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. This structural arrangement imparts specific chemical characteristics that dictate its behavior in various chemical environments. The Boc group offers a crucial protecting function that can be selectively removed under acidic conditions, while the dione functionality provides reactive sites for further chemical modification.

A summary of its key computed physicochemical properties is presented below.[1]

Table 1: Physicochemical Properties of N-Boc-3,5-dioxopiperidine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₄ | PubChem[1] |

| Molecular Weight | 213.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 396731-40-1 | PubChem[1] |

| Appearance | White to off-white solid (Typical) | General Chemical Knowledge |

Solubility Profile

The solubility of N-Boc-3,5-dioxopiperidine is a critical parameter for its use in solution-phase reactions, purification, and formulation. Its solubility is governed by the interplay between the polar dione ring and the nonpolar tert-butyl group.

Qualitative Solubility:

Based on the structure and data for analogous compounds like N-Boc-4-piperidone, a general solubility profile can be inferred.[2] The compound is expected to be soluble in polar aprotic solvents and many common organic solvents.

-

High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform.

-

Moderate Solubility: Ethyl acetate, Acetone, Acetonitrile, Methanol, Ethanol.[3]

-

Sparingly Soluble to Insoluble: Water, Hexanes, Diethyl ether.

A systematic approach to determining solubility is essential for reproducible experimental design.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines a standard procedure for determining the thermodynamic solubility of N-Boc-3,5-dioxopiperidine in various solvents.

Objective: To determine the equilibrium concentration of the compound in a given solvent at a specified temperature.

Materials:

-

N-Boc-3,5-dioxopiperidine

-

Selected solvents (e.g., DMSO, water, ethanol, ethyl acetate)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC-UV or UPLC-UV system

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid N-Boc-3,5-dioxopiperidine to a vial containing a known volume of the test solvent. Ensure enough solid is present to maintain saturation throughout the experiment.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve.

Causality: Using an orbital shaker ensures continuous mixing to facilitate the dissolution process and reach equilibrium. Filtration is critical to prevent artificially high concentration readings from undissolved solid particles.

Caption: Potential Hydrolytic Degradation Pathways.

Experimental Protocol: Forced Degradation Study

This protocol is designed to investigate the stability of N-Boc-3,5-dioxopiperidine under various stress conditions as recommended by ICH guidelines. [4] Objective: To identify the degradation products and pathways of N-Boc-3,5-dioxopiperidine under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

N-Boc-3,5-dioxopiperidine

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN) or other suitable organic solvent

-

Water (HPLC grade)

-

Forced degradation chamber (oven, photostability chamber)

-

HPLC-UV or LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of N-Boc-3,5-dioxopiperidine in a suitable solvent (e.g., ACN/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 8 hours). [5] * Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution and a solid sample in an oven at an elevated temperature (e.g., 80 °C) for 48 hours. [5] * Photolytic Degradation: Expose the stock solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At designated time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to an appropriate concentration.

-

Analyze the stressed samples alongside an unstressed control sample using a stability-indicating HPLC or LC-MS method. [6] Data Analysis:

-

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage degradation of the parent compound.

-

Identify and characterize major degradation products, potentially using LC-MS for mass identification and fragmentation analysis. [7] Trustworthiness: This self-validating protocol includes an unstressed control to provide a baseline, allowing for accurate quantification of degradation and ensuring that observed changes are due to the stress condition applied.

Analytical Methods for Characterization

A multi-faceted analytical approach is crucial for a comprehensive assessment of the purity, solubility, and stability of N-Boc-3,5-dioxopiperidine. [7][8]

-

High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination and quantification in solubility and stability studies. A reverse-phase C18 column is typically effective. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) is often necessary.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities and degradation products by providing mass-to-charge ratio (m/z) information, which aids in structural elucidation. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for structural confirmation. ¹H NMR will show a characteristic singlet for the nine protons of the Boc group around 1.5 ppm. [9]NMR is also a powerful tool for identifying structural isomers and quantifying purity against a certified internal standard. [7][8]

Recommendations for Handling and Storage

Based on the stability profile, the following handling and storage recommendations are provided:

-

Storage: Store N-Boc-3,5-dioxopiperidine in a tightly sealed container in a cool, dry place, protected from light. Refrigeration is recommended for long-term storage to minimize any potential thermal degradation.

-

Handling: Avoid contact with strong acids and bases, as these can cause rapid degradation. When using the compound in reactions, be mindful of the pH of the reaction mixture.

Conclusion

N-Boc-3,5-dioxopiperidine is a key synthetic intermediate whose utility is maximized through a clear understanding of its solubility and stability. It exhibits good solubility in common polar organic solvents but is sparingly soluble in water. The compound's stability is primarily influenced by pH, with significant degradation observed under both acidic (Boc cleavage) and basic (ring-opening) conditions. By employing the robust analytical methods and protocols outlined in this guide, researchers can ensure the quality and integrity of this compound, leading to more reliable and reproducible outcomes in their drug discovery and development endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

-

Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

-

R Discovery. Forced Degradation Studies Research Articles. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

ResearchGate. A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]

-

PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

-

PharmaCompass. 3-oxopiperidine-1-carboxylic acid tert-butyl ester. [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

- Google Patents. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.

- Google Patents. CN105274160A - Method for preparing (S)

-

ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). [Link]

-

Lejan Team. STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

PubChem. 1-BOC-3-Aminopiperidine. [Link]

-